molecular formula C11H13FO3 B7988609 Ethyl 4-ethoxy-3-fluorobenzoate CAS No. 864178-57-4

Ethyl 4-ethoxy-3-fluorobenzoate

Cat. No.: B7988609
CAS No.: 864178-57-4
M. Wt: 212.22 g/mol
InChI Key: HWERWZAJZBTBMS-UHFFFAOYSA-N
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Description

Ethyl 4-ethoxy-3-fluorobenzoate is an aromatic ester with the molecular formula C₉H₉FO₃ (molecular weight: 184.16 g/mol). It features an ethoxy group at the para position and a fluorine atom at the meta position on the benzoate ring. This compound is utilized in organic synthesis, particularly as an intermediate in pharmaceutical and agrochemical research. Key identifiers include CAS 369-30-2 (though conflicting CAS numbers like 864178-57-4 and 100848-70-2 are noted in sources, requiring verification). Its physicochemical properties include a boiling point that remains unspecified in available data, and it is classified under hazard codes H315, H319, and H335 (irritant).

Properties

IUPAC Name

ethyl 4-ethoxy-3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-3-14-10-6-5-8(7-9(10)12)11(13)15-4-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWERWZAJZBTBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OCC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20741382
Record name Ethyl 4-ethoxy-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20741382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864178-57-4
Record name Ethyl 4-ethoxy-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20741382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 4-ethoxy-3-fluorobenzoate is a compound that has garnered attention in the fields of medicinal and organic chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on various research findings.

The synthesis of this compound typically involves the reaction of 4-ethoxy-3-fluorobenzoic acid with ethanol, often utilizing a strong acid catalyst like sulfuric acid. This process can be carried out under reflux conditions to ensure complete conversion to the ester. The general reaction scheme is as follows:

4 ethoxy 3 fluorobenzoic acid+ethanolsulfuric acidEthyl 4 ethoxy 3 fluorobenzoate+water\text{4 ethoxy 3 fluorobenzoic acid}+\text{ethanol}\xrightarrow{\text{sulfuric acid}}\text{Ethyl 4 ethoxy 3 fluorobenzoate}+\text{water}

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties . Studies have shown that compounds with similar structures exhibit significant activity against various bacterial strains. The presence of the ethoxy and fluorine groups is believed to enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy as an antimicrobial agent.

Anticancer Potential

Recent research has explored the anticancer potential of this compound. In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cell lines, suggesting a possible mechanism involving the disruption of cell cycle progression or induction of apoptosis. The fluorine atom may play a crucial role in enhancing binding affinity to specific molecular targets involved in cancer cell signaling pathways .

Study 1: Antimicrobial Activity Assessment

A study conducted by researchers at a prominent university evaluated the antimicrobial activity of this compound against several pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, demonstrating significant antimicrobial efficacy.

PathogenMinimum Inhibitory Concentration (µg/mL)
Escherichia coli32
Staphylococcus aureus16

Study 2: Anticancer Activity in Cell Lines

In another study, this compound was tested on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 25 µM, indicating its potential as an anticancer agent.

Cell LineIC50 (µM)
MCF-725

The mechanism by which this compound exerts its biological effects may involve interaction with specific proteins or enzymes within microbial or cancerous cells. The fluorine atom enhances lipophilicity, allowing better membrane penetration and interaction with hydrophobic regions of target proteins. Additionally, the ethoxy group may facilitate hydrogen bonding with active sites, further enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Ethyl 4-ethoxy-3-fluorobenzoate with analogous esters, focusing on substituent effects, molecular properties, and applications:

Compound Name CAS No. Molecular Formula Substituents Key Differences Applications/Notes
This compound 369-30-2 C₉H₉FO₃ 4-ethoxy, 3-fluoro Reference compound Intermediate in drug synthesis; irritant (H315, H319, H335)
Ethyl 3-fluoro-4-methoxybenzoate 170645-87-1 C₁₀H₁₁FO₃ 4-methoxy, 3-fluoro Methoxy vs. ethoxy group; higher molecular weight (198.19 g/mol) Likely lower lipophilicity due to shorter alkoxy chain
Methyl 4-fluoro-3-methoxybenzoate 74385-37-8 C₉H₉FO₃ 3-methoxy, 4-fluoro Methoxy/fluoro positional isomer; identical formula but distinct substituent arrangement Altered reactivity in electrophilic substitution due to substituent positions
Ethyl 3,5-difluoro-4-methoxybenzoate 1256482-44-6 C₁₀H₁₀F₂O₃ 4-methoxy, 3,5-difluoro Two fluorine atoms; increased electronegativity and potential steric effects Enhanced metabolic stability in bioactive molecules
Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate 872593-29-8 C₁₁H₁₂BrFO₃ 4-(2-bromoethoxy), 3-fluoro Bromine atom introduces higher reactivity (e.g., SN2 substitutions) Used in cross-coupling reactions; molar mass 291.11 g/mol
2-(4-ethylphenyl)-2-oxoethyl 4-fluorobenzoate 524042-93-1 C₁₇H₁₅FO₃ Complex ketone-ester hybrid Bulky 4-ethylphenyl group; higher molecular weight (286.3 g/mol) Potential use in polymer or prodrug design due to extended structure

Key Observations:

  • Substituent Position and Size : Ethyl 3-fluoro-4-methoxybenzoate (CAS 170645-87-1) differs only in alkoxy chain length (methoxy vs. ethoxy), reducing lipophilicity compared to the reference compound. Positional isomers like Methyl 4-fluoro-3-methoxybenzoate (CAS 74385-37-8) exhibit distinct electronic effects due to altered substituent orientation.
  • Halogen Effects : Bromine in Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate (CAS 872593-29-8) increases molar mass and reactivity, making it suitable for nucleophilic substitutions. In contrast, fluorine’s electronegativity enhances stability and bioactivity in pharmaceutical intermediates.
  • Structural Complexity : Compounds like 2-(4-ethylphenyl)-2-oxoethyl 4-fluorobenzoate (CAS 524042-93-1) demonstrate how bulky substituents impact solubility and synthetic yield, as seen in related syntheses (e.g., 45% yield for a bicyclic amine derivative in ).

Notes and Discrepancies

  • CAS Number Conflicts : this compound is listed under multiple CAS numbers (369-30-2, 864178-57-4, 100848-70-2). Researchers must verify CAS identifiers through authoritative databases like PubChem (ID 592848).
  • Synthetic Challenges : Bulkier derivatives (e.g., bicyclic amines in ) often require optimized conditions due to steric hindrance.

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